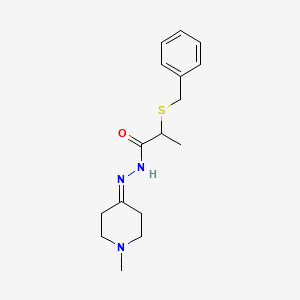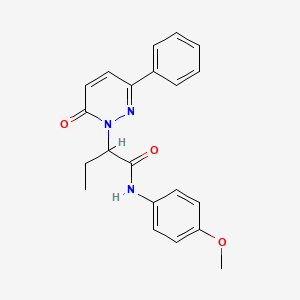![molecular formula C22H23N3O5S2 B5087526 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5087526.png)
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as MBM-17 and is a synthetic derivative of methionine, an essential amino acid. MBM-17 has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of MBM-17 is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. MBM-17 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. The compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
MBM-17 has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MBM-17 has also been found to have antioxidant properties by increasing the activity of antioxidant enzymes and reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBM-17 has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and can be obtained in large quantities. MBM-17 is also stable under a wide range of conditions, making it suitable for use in various laboratory experiments. However, one limitation of MBM-17 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MBM-17. One area of interest is the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the compound's anticancer properties and its potential use in cancer therapy. Further research is also needed to fully understand the mechanism of action of MBM-17 and to identify any potential side effects or toxicity associated with its use.
In conclusion, MBM-17 is a synthetic derivative of methionine that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to possess a wide range of biochemical and physiological effects and has been extensively studied for its potential therapeutic uses. Future research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of MBM-17 involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with N-benzoyl-L-methionine ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of MBM-17 as a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MBM-17 has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MBM-17 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-29-15-8-9-16-18(12-15)32-22(24-16)25-19(26)13-30-21(28)17(10-11-31-2)23-20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIARUMCOUQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C(CCSC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(5-methyl-3-isoxazolyl)carbonyl]glycinate](/img/structure/B5087456.png)
![N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5087468.png)

![5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5087486.png)
![N-[3-(diethylamino)propyl]-3,5-dimethoxybenzamide](/img/structure/B5087492.png)
![3-isobutyl-5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}dihydro-2(3H)-furanone](/img/structure/B5087494.png)
amine oxalate](/img/structure/B5087501.png)
![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate](/img/structure/B5087502.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5087507.png)
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)

![4-(4-ethyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)
